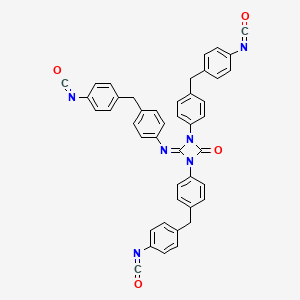
1,3-Diazetidin-2-one, 1,3-bis(4-((4-isocyanatophenyl)methyl)phenyl)-4-((4-((4-isocyanatophenyl)methyl)phenyl)imino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazetidin-2-one, 1,3-bis(4-((4-isocyanatophenyl)methyl)phenyl)-4-((4-((4-isocyanatophenyl)methyl)phenyl)imino)- is a complex organic compound. Compounds of this nature are often used in various fields of chemistry and materials science due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such complex compounds typically involves multiple steps, including the formation of the diazetidinone ring and the introduction of isocyanate groups. Common synthetic routes might include:
Cyclization reactions: Formation of the diazetidinone ring.
Functional group transformations: Introduction of isocyanate groups through reactions with appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could modify the isocyanate groups or other functional moieties.
Substitution: Various substitution reactions might be possible, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for specific transformations.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups or altered structural properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel materials: The compound could be used as a building block for creating new polymers or advanced materials.
Biology
Biological assays: Potential use in studying biological interactions or as a reagent in biochemical assays.
Medicine
Drug development: Exploration of its potential as a pharmacophore in drug design and development.
Industry
Coatings and adhesives: Utilization in the formulation of specialized coatings or adhesives due to its reactive isocyanate groups.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance:
In chemical reactions: The compound might act as a nucleophile or electrophile, participating in various organic transformations.
In biological systems: It could interact with specific enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diazetidin-2-one derivatives: Other compounds with similar core structures but different substituents.
Isocyanate-containing compounds: Molecules with isocyanate groups that exhibit similar reactivity.
Uniqueness
The uniqueness of 1,3-Diazetidin-2-one, 1,3-bis(4-((4-isocyanatophenyl)methyl)phenyl)-4-((4-((4-isocyanatophenyl)methyl)phenyl)imino)- lies in its specific structural arrangement, which may confer distinct chemical and physical properties compared to other related compounds.
Eigenschaften
CAS-Nummer |
31107-36-5 |
|---|---|
Molekularformel |
C44H30N6O4 |
Molekulargewicht |
706.7 g/mol |
IUPAC-Name |
1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-4-[4-[(4-isocyanatophenyl)methyl]phenyl]imino-1,3-diazetidin-2-one |
InChI |
InChI=1S/C44H30N6O4/c51-28-45-37-13-1-31(2-14-37)25-34-7-19-40(20-8-34)48-43-49(41-21-9-35(10-22-41)26-32-3-15-38(16-4-32)46-29-52)44(54)50(43)42-23-11-36(12-24-42)27-33-5-17-39(18-6-33)47-30-53/h1-24H,25-27H2 |
InChI-Schlüssel |
NFAVIZJKOVSCKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C3N(C(=O)N3C4=CC=C(C=C4)CC5=CC=C(C=C5)N=C=O)C6=CC=C(C=C6)CC7=CC=C(C=C7)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


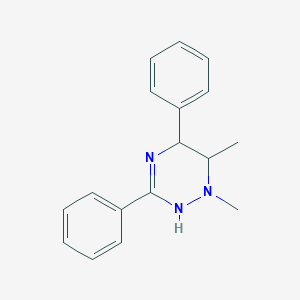
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
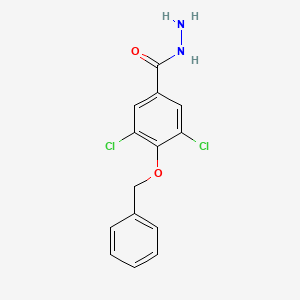
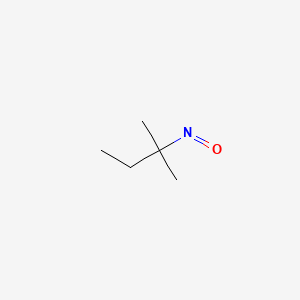
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)




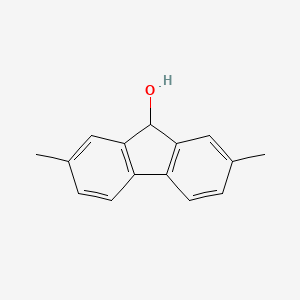
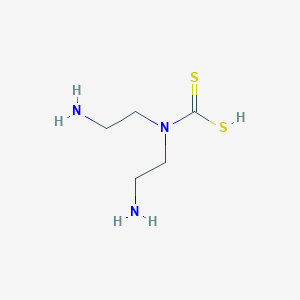

![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)

